

Solubility of Gases in [bmim][TF2N]: A High-Pressure Technical Guide

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Compound of Interest

1-Butyl-3-methylimidazolium
bis(trifluoromethylsulfonyl)imide

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The ionic liquid **1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide**, commonly known as [bmim][TF2N], has garnered significant attention across various scientific disciplines for its unique properties, including negligible vapor pressure, high thermal stability, and its capacity to dissolve a wide range of compounds. A critical aspect of its application, particularly in gas separation, catalysis, and drug delivery systems, is its interaction with gases under varying pressure conditions. This technical guide provides a comprehensive overview of the solubility of several key gases in [bmim][TF2N] at different pressures, supported by detailed experimental protocols and data presented for comparative analysis.

Core Principles of Gas Solubility in Ionic Liquids

The dissolution of a gas into a liquid is governed by several factors, including the nature of the gas and the solvent, temperature, and critically, the partial pressure of the gas above the liquid. For ionic liquids like [bmim][TF2N], the solubility of gases is primarily a physical absorption process. Generally, as the pressure of a gas increases, its solubility in the ionic liquid also increases.[1][2] This relationship, however, is not always linear, especially at higher pressures.

The structure of the ionic liquid itself plays a crucial role. The bis(trifluoromethylsulfonyl)imide ([TF2N]⁻) anion, with its fluorinated groups, is known to have a significant affinity for certain gases, such as carbon dioxide.[1] The choice of the cation, in this case, 1-butyl-3-



methylimidazolium ([bmim]+), also influences the free volume within the liquid and thus affects gas solubility.

Quantitative Solubility Data

The following tables summarize the experimentally determined solubility of various gases in [bmim][TF2N] at different pressures and temperatures. The data is presented in mole fraction (x) of the dissolved gas.

Table 1: Solubility of Carbon Dioxide (CO₂) in [bmim][TF2N]



| Temperature (K) | Pressure (MPa) | CO ₂ Mole Fraction (x ₁) |
|-----------------|----------------|---|
| 279.98 | 0.2465 | 0.0506 |
| 279.98 | 0.6105 | 0.1189 |
| 279.98 | 0.6984 | 0.1346 |
| 279.98 | 1.0246 | 0.1880 |
| 279.98 | 1.2182 | 0.2177 |
| 299.98 | 0.3542 | 0.0503 |
| 299.98 | 0.8256 | 0.1093 |
| 299.98 | 1.2013 | 0.1511 |
| 299.98 | 1.9163 | 0.2201 |
| 299.98 | 2.5587 | 0.2741 |
| 319.98 | 0.5051 | 0.0508 |
| 319.98 | 1.1132 | 0.1031 |
| 319.98 | 1.7011 | 0.1481 |
| 319.98 | 2.8123 | 0.2217 |
| 319.98 | 3.8612 | 0.2801 |
| 339.97 | 0.6984 | 0.0506 |
| 339.97 | 1.4821 | 0.1001 |
| 339.97 | 2.3112 | 0.1462 |
| 339.97 | 3.7811 | 0.2173 |
| 339.97 | 4.7532 | 0.2611 |

Data sourced from Lee, B.-C., & Outcalt, S. L. (2006). Solubilities of Gases in the Ionic Liquid 1-n-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 51(3), 892–897.



Table 2: Solubility of Hydrocarbon Gases in [bmim][TF2N] at 300.0 K

| Gas | Pressure (MPa) | Gas Mole Fraction (x1) |
|----------|----------------|------------------------|
| Propane | 0.2011 | 0.0198 |
| 0.5123 | 0.0489 | |
| 1.0156 | 0.0921 | _ |
| Propene | 0.1532 | 0.0298 |
| 0.4567 | 0.0832 | |
| 0.9876 | 0.1654 | |
| Butane | 0.1023 | 0.0387 |
| 0.3012 | 0.1087 | |
| 0.6543 | 0.2213 | |
| 1-Butene | 0.0876 | 0.0512 |
| 0.2543 | 0.1423 | |
| 0.5543 | 0.2876 | _ |

Data adapted from Lee, B.-C., & Outcalt, S. L. (2006). Solubilities of Gases in the Ionic Liquid 1-n-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 51(3), 892–897.

Generally, the solubility of hydrocarbon gases in [bmim][TF2N] increases with the length of the alkyl chain. Alkenes also exhibit higher solubility than their corresponding alkanes.

Experimental Protocols

The accurate determination of gas solubility in ionic liquids necessitates precise experimental techniques. The most prominent methods employed in the cited literature include gravimetric, volumetric, and synthetic approaches.[3][4]

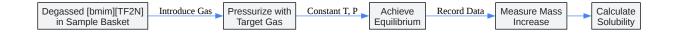
Gravimetric Method



The gravimetric method relies on a high-resolution magnetic suspension balance to measure the mass increase of the ionic liquid as it absorbs the gas at a constant temperature and pressure.

Experimental Workflow:

- Sample Preparation: A known mass of degassed [bmim][TF2N] is placed in a sample basket within a high-pressure chamber.
- Degassing: The ionic liquid is thoroughly degassed under vacuum to remove any dissolved impurities.
- Pressurization: The chamber is pressurized with the target gas to the desired pressure.
- Equilibration: The system is allowed to reach thermodynamic equilibrium, at which point the mass of the sample becomes constant.
- Measurement: The mass increase is recorded, which directly corresponds to the amount of dissolved gas.



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Gravimetric Method Workflow

Volumetric Method

The volumetric method determines the amount of dissolved gas by measuring the volume change of the gas phase.

Experimental Workflow:

- System Setup: A known volume of degassed [bmim][TF2N] is introduced into a highpressure equilibrium cell.
- Gas Introduction: A known amount of the target gas is introduced into the cell.



- Equilibration: The system is agitated (e.g., with a magnetic stirrer) to facilitate dissolution and reach equilibrium at a constant temperature.
- Measurement: The final pressure and the volumes of the gas and liquid phases are measured.
- Calculation: The amount of dissolved gas is calculated based on the initial and final states of the gas phase using an appropriate equation of state.



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Volumetric Method Workflow

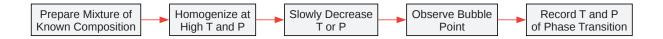
Synthetic Method

In the synthetic method, a mixture of known composition (ionic liquid and gas) is prepared, and the temperature and pressure at which a phase transition (e.g., bubble point) occurs are visually observed.

Experimental Workflow:

- Mixture Preparation: A precise amount of [bmim][TF2N] and the target gas are charged into a high-pressure view cell.
- Homogenization: The mixture is heated and pressurized to ensure a single homogeneous phase.
- Cooling/Depressurization: The system is then slowly cooled or depressurized until the first sign of a new phase (a bubble) appears.
- Measurement: The temperature and pressure at which the phase transition occurs are recorded. This corresponds to a point on the phase envelope.
- Iteration: The process is repeated for different compositions to map out the phase behavior.



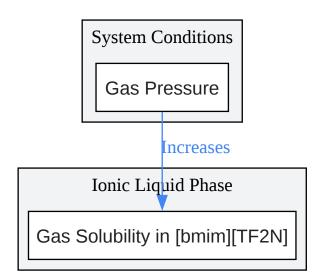


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Synthetic Method Workflow

Pressure-Solubility Relationship

The fundamental relationship between pressure and the solubility of a gas in [bmim][TF2N] can be conceptualized as follows. At low pressures, the solubility often follows Henry's Law, where the amount of dissolved gas is directly proportional to its partial pressure. As the pressure increases, deviations from this linear relationship are typically observed.



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